2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE
Descripción
BenchChem offers high-quality 2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-BUTOXYPHENYL)-4-({[3-(TRIFLUOROMETHYL)PHENYL]METHYL}SULFANYL)PYRAZOLO[1,5-A]PYRAZINE including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(4-butoxyphenyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrazolo[1,5-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N3OS/c1-2-3-13-31-20-9-7-18(8-10-20)21-15-22-23(28-11-12-30(22)29-21)32-16-17-5-4-6-19(14-17)24(25,26)27/h4-12,14-15H,2-3,13,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKGQWTIBRWYGET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
The compound 2-(4-butyloxyphenyl)-4-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)pyrazolo[1,5-a]pyrazine belongs to a class of pyrazolo compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzyme inhibition, and potential therapeutic applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo derivatives. For instance, compounds with similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. The MTT assay has been widely used to assess the viability of cancer cells treated with these compounds.
Case Studies
- Cytotoxicity Assessment : In a comparative study, pyrazolo derivatives were evaluated against breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that certain derivatives exhibited stronger cytotoxicity than cisplatin, a standard chemotherapeutic agent. Specifically, the compound 3b demonstrated increased apoptosis through activation of caspases and modulation of key apoptotic pathways such as NF-κB and p53 signaling .
- Mechanism of Action : The mechanism by which these pyrazolo compounds exert their anticancer effects includes the induction of autophagy and inhibition of critical survival pathways (e.g., AKT and mTOR pathways). For example, compounds like MM129 have been shown to inhibit Bruton’s tyrosine kinase (BTK), leading to reduced tumor growth in xenograft models .
Enzyme Inhibition
The biological activity of pyrazolo compounds often correlates with their ability to inhibit specific enzymes involved in cancer progression and other diseases.
Key Enzyme Targets
- Cyclin-dependent Kinases (CDKs) : Pyrazolo derivatives have been identified as potent inhibitors of CDK activity, which is crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
- Protein Kinases : The inhibition of kinases such as AKT and mTOR by these compounds suggests a promising avenue for therapeutic intervention in cancer treatment .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the pyrazolo scaffold can significantly influence biological activity. For instance, the presence of specific substituents on the phenyl rings or modifications on the nitrogen atoms within the pyrazole ring can enhance anticancer properties.
| Compound | Structure | IC50 (µM) | Activity |
|---|---|---|---|
| 2a | Structure | 1.7 | Strong anticancer activity |
| 3b | Structure | 0.9 | Induces apoptosis |
| MM129 | Structure | 2.5 | Inhibits BTK |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
